molecular formula C10H9NO3 B8734931 Ethyl furo[2,3-c]pyridine-5-carboxylate

Ethyl furo[2,3-c]pyridine-5-carboxylate

Cat. No.: B8734931
M. Wt: 191.18 g/mol
InChI Key: ZZIOUILKLDRASR-UHFFFAOYSA-N
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Description

Ethyl furo[2,3-c]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biological Activities

Ethyl furo[2,3-c]pyridine-5-carboxylate has been investigated for its potential biological activities:

  • Anticancer Properties : Studies suggest that this compound exhibits cytotoxic effects against various human cancer cell lines. Its mechanism often involves the inhibition of specific enzymes or modulation of signaling pathways related to cancer progression .
  • Antimicrobial Activity : Similar compounds have shown antimicrobial effects, indicating that this compound may possess similar therapeutic potentials .
  • Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory activities, which warrant further investigation .

Case Studies and Research Findings

  • Cytotoxicity Studies : Research has demonstrated that this compound can induce apoptosis in cancer cells through specific signaling pathways. For instance, studies on derivatives of this compound have shown promising results in inhibiting tumor growth in vitro .
  • Binding Affinity Assessments : Interaction studies reveal that this compound has significant binding affinity for certain biological targets, which is crucial for determining its therapeutic viability .
  • Comparative Analysis with Analogous Compounds : this compound has been compared with structurally similar compounds to evaluate differences in biological activity and reactivity patterns. These comparisons highlight its unique properties and potential advantages in drug design .

Summary of Applications

The following table summarizes the applications and unique features of this compound compared to related compounds:

Compound NameStructure TypeUnique Features
This compoundFused heterocyclicEnhanced reactivity due to carboxylate group
Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylateHydroxy derivativeIncreased solubility; enhanced biological activity
Furo[3,2-b]pyridineStructural variantDifferent ring fusion; distinct chemical properties

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

ethyl furo[2,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C10H9NO3/c1-2-13-10(12)8-5-7-3-4-14-9(7)6-11-8/h3-6H,2H2,1H3

InChI Key

ZZIOUILKLDRASR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2C(=C1)C=CO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl cyanoformate(21.4 g, 0.216 mol) and 3-methylfuran-2-carbaldehyde-N-phenylimine(10.0 g, 54.1 mmol) were mixed at room temperature in xylene (50 mL) then heated to reflux at 120 to 140° C. with stirring. A xylene (30 mL) solution of 11.7 g (0.108 mol) of ethyl chloroformate was added dropwise for an hour to the resulting mixture. After all the solution had been added, the reaction mixture was heated to reflux for 2 hours, it was allowed to cool to room temperature, and the solvent was distilled off to give 14.0 g of crude product. This product was purified by column chromatography on silica gel, giving 5.40 g (52.3% yield) of 5-ethoxycarbonylfuro[2,3-c]pyridine.
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

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